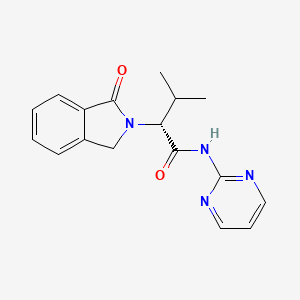![molecular formula C18H27N3O2 B7352599 1-[[(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methyl]-3-(oxan-4-yl)urea](/img/structure/B7352599.png)
1-[[(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methyl]-3-(oxan-4-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[[(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methyl]-3-(oxan-4-yl)urea is a synthetic compound that has gained significant attention due to its potential applications in scientific research. This compound is commonly referred to as MP-10 and is a potent and selective inhibitor of the dopamine transporter. MP-10 has been shown to have promising therapeutic potential in the treatment of various neurological and psychiatric disorders.
作用機序
The mechanism of action of MP-10 involves the inhibition of the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse. By inhibiting the dopamine transporter, MP-10 increases the concentration of dopamine in the synapse, leading to increased activation of dopamine receptors. This increased activation of dopamine receptors is believed to underlie the therapeutic effects of MP-10 in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
MP-10 has been shown to have several biochemical and physiological effects. In addition to its effects on dopamine levels, MP-10 has also been shown to affect other neurotransmitters, including serotonin and norepinephrine. MP-10 has also been shown to have effects on various brain regions, including the prefrontal cortex, striatum, and nucleus accumbens.
実験室実験の利点と制限
One of the primary advantages of using MP-10 in lab experiments is its selectivity for the dopamine transporter. This selectivity allows for more precise manipulation of dopamine levels in the brain, which can be useful in studying the role of dopamine in various neurological and psychiatric disorders. However, one of the limitations of using MP-10 is its potential for off-target effects on other neurotransmitter systems. Additionally, the synthesis of MP-10 is relatively complex, which can make it difficult to obtain in large quantities.
将来の方向性
There are several future directions for research on MP-10. One area of interest is the development of more potent and selective inhibitors of the dopamine transporter. Additionally, there is a need for more research on the long-term effects of MP-10 on neurotransmitter systems and brain function. Finally, there is a need for more research on the potential therapeutic applications of MP-10 in various neurological and psychiatric disorders.
合成法
The synthesis of MP-10 involves several steps, starting with the reaction of 4-phenylpyrrolidin-3-one with methylmagnesium bromide to produce 1-methyl-4-phenylpyrrolidin-3-ol. This intermediate is then reacted with 1,4-dibromobutane to produce the corresponding oxan-4-ol. Finally, the urea derivative is formed through the reaction of the oxan-4-ol with isocyanate. The overall yield of the synthesis is approximately 30%.
科学的研究の応用
MP-10 has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is its potential therapeutic effects in the treatment of various neurological and psychiatric disorders. MP-10 has been shown to be a potent inhibitor of the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. Dopamine is a neurotransmitter that plays a critical role in the regulation of mood, motivation, and reward. Abnormal dopamine levels have been implicated in various neurological and psychiatric disorders, including Parkinson's disease, depression, and addiction.
特性
IUPAC Name |
1-[[(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methyl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-21-12-15(17(13-21)14-5-3-2-4-6-14)11-19-18(22)20-16-7-9-23-10-8-16/h2-6,15-17H,7-13H2,1H3,(H2,19,20,22)/t15-,17+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATJYBXYWWTXSN-WBVHZDCISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(C1)C2=CC=CC=C2)CNC(=O)NC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H]([C@@H](C1)C2=CC=CC=C2)CNC(=O)NC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aR,7aS)-6-methyl-N-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1-carboxamide](/img/structure/B7352526.png)
![(3aS,7aR)-N-[(2-methoxypyridin-4-yl)methyl]-6-methyl-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1-carboxamide](/img/structure/B7352532.png)
![(3aS,7aR)-N-[(6-methoxypyridin-3-yl)methyl]-6-methyl-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1-carboxamide](/img/structure/B7352544.png)
![(3aS,6aS)-3,3-dimethyl-N-[1-[2-(methylamino)-2-oxoethyl]piperidin-4-yl]-2,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxamide](/img/structure/B7352556.png)
![(3aS,6aS)-1,1-dioxo-N-(2-oxo-2-piperidin-1-ylethyl)-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrole-5-carboxamide](/img/structure/B7352564.png)
![(3aS,7aR)-N-[[6-(dimethylamino)pyridin-3-yl]methyl]-6-methyl-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1-carboxamide](/img/structure/B7352565.png)
![1-[(4-ethyl-1,2,4-triazol-3-yl)methyl]-3-[[(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methyl]urea](/img/structure/B7352568.png)
![(3aS,7aR)-6-methyl-N-[(2-propan-2-yloxypyridin-3-yl)methyl]-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1-carboxamide](/img/structure/B7352570.png)
![(3aR,6aR)-3a-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-(3,3-dimethylbutyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxamide](/img/structure/B7352579.png)

![(2S)-2-[(4-fluorophenoxy)methyl]-N-(1,3-thiazol-2-ylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7352591.png)
![(3aS,7aR)-N-[2-(2,5-dimethoxyphenyl)ethyl]-6-methyl-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1-carboxamide](/img/structure/B7352607.png)
![1-[(2-methylfuran-3-yl)methyl]-3-[[(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methyl]urea](/img/structure/B7352620.png)
![(3aS,6aS)-N-[[3-fluoro-4-(2-methylimidazol-1-yl)phenyl]methyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxamide](/img/structure/B7352634.png)